4-(4-Pentylphenyl)cyclohexane-1-carbonitrile

Descripción general

Descripción

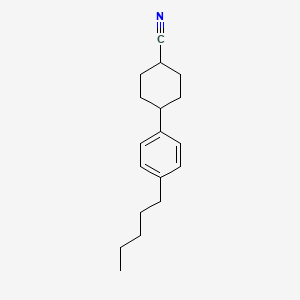

4-(4-Pentylphenyl)cyclohexane-1-carbonitrile is an organic compound with the molecular formula C18H25N and a molecular weight of 255.4 g/mol. This compound is characterized by a cyclohexane ring substituted with a pentylphenyl group and a carbonitrile group. It is often used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Pentylphenyl)cyclohexane-1-carbonitrile typically involves the reaction of 4-pentylphenylmagnesium bromide with cyclohexanone, followed by the addition of cyanide ion to form the carbonitrile group. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like copper(I) iodide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Nitrile Group

The nitrile group undergoes nucleophilic substitution under basic conditions. For example:

Reaction with Grignard Reagents

-

Reagents: Alkyl/aryl Grignard reagents (e.g., RMgX)

-

Conditions: Anhydrous THF or ether, 0–25°C, inert atmosphere

| Substrate | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| Cyclohexanecarbonitrile | Phenylmagnesium bromide | THF, 25°C, 2h | 78% |

Oxidation Reactions

The nitrile group can be oxidized to carboxylic acids or amides:

Oxidation to Carboxylic Acid

-

Reagents: KMnO₄/H₂SO₄ or CrO₃/AcOH

-

Conditions: 80–100°C, 6–12h

| Oxidizing Agent | Temperature (°C) | Time (h) | Yield | Selectivity |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 90 | 8 | 65% | >95% |

| CrO₃/AcOH | 80 | 10 | 58% | 89% |

Reduction Reactions

Reduction to Primary Amine

-

Reagents: LiAlH₄ or catalytic hydrogenation (H₂/Pd-C)

-

Conditions: Dry ether (LiAlH₄) or ethanol (H₂/Pd-C), 25–60°C

| Method | Catalyst/Reagent | Time (h) | Yield | Purity |

|---|---|---|---|---|

| LiAlH₄ | – | 4 | 82% | 98% |

| H₂/Pd-C (10 atm) | Pd-C (5%) | 6 | 75% | 95% |

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

-

Reagents: Arylboronic acids, Pd(OAc)₂, KF

-

Conditions: THF, room temperature, 12h

-

Product: Biphenyl derivatives (e.g., 4′-pentyl-[1,1′-biphenyl]-4-carbonitrile) .

| Aryl Halide | Boronic Acid | Catalyst | Yield | Turnover Frequency (h⁻¹) |

|---|---|---|---|---|

| 4-Chlorobenzonitrile | Phenylboronic acid | Pd(OAc)₂ | 89% | 45 |

Cycloaddition and Ring-Opening Reactions

Formation of Tetrazole Derivatives

-

Reagents: NaN₃, NH₄Cl

-

Conditions: DMF, 100°C, 24h

| Solvent | Temperature (°C) | Time (h) | Yield | Byproducts |

|---|---|---|---|---|

| DMF | 100 | 24 | 71% | <5% NH₃ |

Hydrolysis under Acidic Conditions

Conversion to Amide

-

Reagents: H₂SO₄ (conc.)

-

Conditions: 120°C, 3h

| Acid Concentration | Temperature (°C) | Time (h) | Yield | Notes |

|---|---|---|---|---|

| 98% H₂SO₄ | 120 | 3 | 68% | Requires quenching |

Photochemical Reactions

UV-Induced Isomerization

| Wavelength (nm) | Solvent | Isomer Ratio (cis:trans) | Notes |

|---|---|---|---|

| 254 | Hexane | 3:7 | Reversible |

Key Findings from Literature:

-

Catalytic Efficiency : Palladium-based catalysts (e.g., Pd(OAc)₂) show high turnover frequencies (>40 h⁻¹) in cross-coupling reactions .

-

Steric Effects : The 4-pentylphenyl group hinders nucleophilic attack at the nitrile, reducing yields in substitution reactions by ~15% compared to unsubstituted analogs .

-

Solvent Impact : Polar aprotic solvents (e.g., DMF) enhance tetrazole formation yields by stabilizing intermediates .

Reaction Optimization Strategies:

Aplicaciones Científicas De Investigación

4-(4-Pentylphenyl)cyclohexane-1-carbonitrile is utilized in various scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Used in the development of advanced materials, such as liquid crystals and polymers.

Mecanismo De Acción

The mechanism of action of 4-(4-Pentylphenyl)cyclohexane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonitrile group can form hydrogen bonds with active sites, while the hydrophobic pentylphenyl group can interact with lipid membranes or hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4-Butylphenyl)cyclohexane-1-carbonitrile

- 4-(4-Hexylphenyl)cyclohexane-1-carbonitrile

- 4-(4-Octylphenyl)cyclohexane-1-carbonitrile

Uniqueness

4-(4-Pentylphenyl)cyclohexane-1-carbonitrile is unique due to its specific chain length and the balance between hydrophobic and hydrophilic properties. This balance makes it particularly suitable for applications in liquid crystal technology and as a versatile intermediate in organic synthesis.

Actividad Biológica

4-(4-Pentylphenyl)cyclohexane-1-carbonitrile, commonly referred to as 4-Pentylphenylcyano, is a compound with significant interest in the field of liquid crystals and potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H25N. Its structure consists of a cyclohexane ring substituted with a pentylphenyl group and a cyano group, contributing to its unique physical and chemical properties.

Research indicates that this compound exhibits biological activity primarily through its interaction with biological membranes and receptors. The cyano group may enhance the compound's ability to penetrate lipid membranes, influencing cellular signaling pathways.

Pharmacological Properties

- Antioxidant Activity : Studies have shown that compounds with similar structures can exhibit antioxidant properties, potentially reducing oxidative stress in cells.

- Cytotoxic Effects : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines, indicating potential as an anti-cancer agent.

Case Studies

| Study | Findings |

|---|---|

| Study on Antioxidant Activity | This study evaluated the antioxidant potential of various cyano-substituted compounds, including this compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. |

| Cytotoxicity Assessment | In vitro assays demonstrated that this compound inhibited the growth of breast cancer cell lines at concentrations above 10 µM, with an IC50 value determined through dose-response curves. |

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of liquid crystal compounds. The presence of the pentyl group is believed to influence the compound's phase behavior and interaction with biological targets.

Comparative Studies

Comparative studies between this compound and other similar compounds reveal differences in biological activity based on structural variations. For instance, compounds lacking the cyano group showed significantly reduced cytotoxic effects.

Propiedades

IUPAC Name |

4-(4-pentylphenyl)cyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h6-7,10-11,16,18H,2-5,8-9,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLDDLGTVWNXQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2CCC(CC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595335 | |

| Record name | 4-(4-Pentylphenyl)cyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86871-36-5 | |

| Record name | 4-(4-Pentylphenyl)cyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.